molecular formula C9H22O3Si B1293661 Triethoxy(propyl)silane CAS No. 2550-02-9

Triethoxy(propyl)silane

Cat. No. B1293661
CAS RN: 2550-02-9
M. Wt: 206.35 g/mol
InChI Key: NBXZNTLFQLUFES-UHFFFAOYSA-N
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Description

Triethoxy(propyl)silane, also known as TEOS, is an organosilicon compound composed of three ethoxy groups and one propyl group. It is a colorless liquid with a boiling point of approximately 150°C and a flash point of approximately 60°C. TEOS is a versatile compound that has a wide range of applications in the fields of chemistry, materials science, and biochemistry. It is used as a precursor for the synthesis of silica-based materials, such as silicone polymers, silica aerogels, and silica-based nanomaterials. TEOS is also used as an additive in the production of coatings, adhesives, and sealants.

Scientific Research Applications

Crosslinking Agent in Polymer Chemistry

Triethoxy(propyl)silane has been effectively used in modifying polymers. For instance, it was introduced into low molar mass hydroxy telechelic polybutadiene, significantly altering its swelling properties and mechanical characteristics. These changes include a notable increase in the glass transition temperature and storage modulus, attributed to the decrease in the average molar mass per crosslinked unit (Schapman, Couvercelle, & Bunel, 2000).

Formation of Inorganic-Organic Layered Materials

Research demonstrates the ability of triethoxy(propyl)silanes to hydrolyze and polycondense, forming ordered structured materials. These materials exhibit specific characteristics like sharp diffraction peaks, platy morphology, and the formation of siloxane bonds, indicating highly-organized inorganic–organic layered structures (Shimojima, Sugahara, & Kuroda, 1997).

Enhancement of Rubber Compounds

This compound has been utilized in silica-filled solution styrene butadiene rubber compounds. Its effect on the filler-rubber interaction, crosslink density, and crosslink structure of these compounds was significant, influencing the overall performance of the rubber materials (Lee et al., 2017).

Corrosion Resistance and Surface Modification

This compound has been used in creating coatings on various metal surfaces to improve corrosion resistance. For example, it was used in the development of a composite silane conversion coating on galvanized steel, demonstrating excellent corrosion inhibition properties (Wang, Liu, Yu, & An, 2012). Additionally, it has been applied in the study of vinyl-triethoxy silane films on iron, showcasing its potential in enhancing the protective properties of metal surfaces (Flis & Kanoza, 2006).

Biochip Applications

This compound derivatives have been synthesized for biochip applications, demonstrating their potential in the field of biotechnology. These compounds have been used in creating functionalized surfaces for the covalent immobilization of peptides, indicating their utility in biosensing and diagnostics (Martin et al., 2005).

Enhancing Adhesion Properties

It has been employed to improve the adhesion of coatings to substrates, as demonstrated in a study where a coupling agent based on this silane was used to enhance the adhesion of antibacterial coatings to silicon rubber substrates (Guo et al., 2015).

Mechanism of Action

Target of Action

Triethoxy(propyl)silane, also known as n-Propyltriethoxysilane, is an organosilicon compound . The primary targets of this compound are carbonyl groups and carbon-carbon multiple bonds . It acts as a reducing agent for these targets .

Mode of Action

The compound interacts with its targets through a process known as hydrosilylation . In this process, the silicon-hydrogen bond in the silane compound adds across the carbon-carbon multiple bond or the carbonyl group, resulting in the reduction of these groups .

Biochemical Pathways

It’s known that the compound plays a role in the sol-gel silica polymerization process . It acts as a catalyst in this process, promoting the formation of silica-based molecularly imprinted polymers (MIPs) . These MIPs have specific nanocavities that can recognize target molecules .

Result of Action

The action of this compound results in the reduction of carbonyl groups and carbon-carbon multiple bonds . Additionally, its role as a catalyst in the sol-gel silica polymerization process leads to the formation of MIPs with specific recognition capabilities . These MIPs can be used in various applications, including separation, catalysis, bioassay, sensing, imaging, drug delivery, and protein crystallization .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the sol-gel silica polymerization process catalyzed by the compound is typically carried out at room temperature . This suggests that temperature could be a key environmental factor influencing the compound’s action.

Safety and Hazards

Triethoxy(propyl)silane is classified as a flammable liquid and a skin irritant . It has a flash point of 58.5 °C . Precautionary measures include avoiding contact with skin and eyes, and preventing fire caused by electrostatic discharge steam .

Future Directions

Triethoxy(propyl)silane has potential applications in various fields due to its ability to enhance interfacial adhesive strength, water treatment, polymer composites, and coatings . It is valuable for multi-materialization .

Biochemical Analysis

Biochemical Properties

Triethoxy(propyl)silane plays a significant role in biochemical reactions, particularly in the modification of surfaces and the formation of self-assembled monolayers. It interacts with various enzymes, proteins, and other biomolecules through its ethoxy groups, which can hydrolyze to form silanol groups. These silanol groups can then form covalent bonds with hydroxyl groups on biomolecules, leading to stable and robust interactions . This compound is known to interact with enzymes involved in hydrolysis and condensation reactions, facilitating the formation of siloxane bonds.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli . The compound’s ability to modify cell surfaces also affects cell adhesion, migration, and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules via its silanol groups, forming stable covalent bonds. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . This compound can also induce changes in gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of target genes . These molecular interactions are crucial for the compound’s role in biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can hydrolyze over time to form silanol groups, which can further condense to form siloxane bonds . These changes can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical applications. Long-term studies have shown that this compound can have sustained effects on cell function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions such as adhesion and proliferation. At high doses, it can exhibit toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response. Toxicity studies have shown that high doses of the compound can lead to adverse effects on organ function and overall health in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its hydrolysis and condensation reactions. The compound interacts with enzymes such as esterases and hydrolases, which facilitate the hydrolysis of its ethoxy groups to form silanol groups . These silanol groups can then participate in further condensation reactions to form siloxane bonds. The metabolic flux of this compound can influence the levels of metabolites involved in these pathways, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound’s localization and accumulation are influenced by its interactions with specific biomolecules, which can affect its overall distribution and efficacy in biochemical applications . Studies have shown that this compound can accumulate in certain tissues, leading to localized effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the cell membrane, where it interacts with membrane proteins and lipids to modulate cell signaling and adhesion . Additionally, it can be found in the cytoplasm and nucleus, where it influences gene expression and other cellular processes .

properties

IUPAC Name

triethoxy(propyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22O3Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXZNTLFQLUFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

160876-30-2
Record name Silane, triethoxypropyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160876-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60862984
Record name Triethoxypropylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2550-02-9
Record name Propyltriethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2550-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethoxypropylsilane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, triethoxypropyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triethoxypropylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethoxypropylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.039
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Record name TRIETHOXYPROPYLSILANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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